molecular formula C4H12OSi B1207269 (Trimethylsilyl)methanol CAS No. 3219-63-4

(Trimethylsilyl)methanol

Cat. No. B1207269
Key on ui cas rn: 3219-63-4
M. Wt: 104.22 g/mol
InChI Key: ZQKNBDOVPOZPLY-UHFFFAOYSA-N
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Patent
US07229609B2

Procedure details

In a reactor fitted with a Dean-Stark apparatus hydroxymethyltrimethylsilane (3.8 g, 0.036 mol) and cyanoacetic acid (3.1 g, 0.036 mol) in 50 ml of toluene are refluxed for 4 hours in the presence of one drop of concentrated sulfuric acid. The organic phase is washed twice with water and is dried over sodium sulfate. It is concentrated under reduced pressure. Distillation under vacuum (b.p. 80° C. under 0.4 hPa) gives 4.3 g (69% yield) of trimethylsilanylmethyl cyanoacetate in the form of a colorless liquid which is used as it is in the following step.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][Si:3]([CH3:6])([CH3:5])[CH3:4].[C:7]([CH2:9][C:10](O)=[O:11])#[N:8]>C1(C)C=CC=CC=1.S(=O)(=O)(O)O>[C:7]([CH2:9][C:10]([O:1][CH2:2][Si:3]([CH3:6])([CH3:5])[CH3:4])=[O:11])#[N:8]

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
OC[Si](C)(C)C
Name
Quantity
3.1 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase is washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
It is concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Distillation under vacuum (b.p. 80° C. under 0.4 hPa)

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC(=O)OC[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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